molecular formula C12H8F3NO4 B7588013 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid

5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid

Cat. No.: B7588013
M. Wt: 287.19 g/mol
InChI Key: UGFSGDRIZCHMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including their roles as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .

Preparation Methods

The synthesis of 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid typically involves the [3+2] cycloaddition reaction of nitrile oxides with olefins or alkynes. This reaction is regioselective and can be catalyzed by various metal catalysts such as Cu(I) or Ru(II). recent advancements have focused on developing metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and environmental concerns .

Chemical Reactions Analysis

5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a building block for the synthesis of various bioactive molecules and pharmaceuticals. Its derivatives have shown potential as anticancer agents, antimicrobial agents, and enzyme inhibitors. Additionally, it is used in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

5-(4-Trifluoromethylphenoxymethyl)isoxazole-3-carboxylic acid can be compared with other isoxazole derivatives, such as 5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid. While both compounds share a similar core structure, their unique substituents impart different biological activities and properties. The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Properties

IUPAC Name

5-[[4-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO4/c13-12(14,15)7-1-3-8(4-2-7)19-6-9-5-10(11(17)18)16-20-9/h1-5H,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFSGDRIZCHMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCC2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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